Cas no 92904-10-4 (2,3-dimethyl-1-phenylbutan-2-ol)

2,3-Dimethyl-1-phenylbutan-2-ol is a tertiary alcohol with a phenyl substituent, characterized by its branched alkyl structure. This compound exhibits notable steric hindrance due to the dimethyl groups adjacent to the hydroxyl-bearing carbon, influencing its reactivity and stability. Its phenyl group enhances potential aromatic interactions, making it useful in synthetic organic chemistry as an intermediate for pharmaceuticals or fine chemicals. The tertiary alcohol functionality offers selective reactivity in substitution or elimination reactions. The compound's structural features may also contribute to chiral applications if synthesized enantioselectively. Its stability under standard conditions ensures handling convenience in laboratory settings. Further applications may include use as a building block in asymmetric synthesis or catalysis.
2,3-dimethyl-1-phenylbutan-2-ol structure
92904-10-4 structure
Product name:2,3-dimethyl-1-phenylbutan-2-ol
CAS No:92904-10-4
MF:C12H18O
MW:178.270723819733
MDL:MFCD12068208
CID:5240322

2,3-dimethyl-1-phenylbutan-2-ol Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, α-methyl-α-(1-methylethyl)-
    • 2,3-dimethyl-1-phenylbutan-2-ol
    • MDL: MFCD12068208
    • Inchi: 1S/C12H18O/c1-10(2)12(3,13)9-11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3
    • InChI Key: ARZFMWIGSZDAGR-UHFFFAOYSA-N
    • SMILES: C1(CC(C)(C(C)C)O)=CC=CC=C1

Experimental Properties

  • Density: 0.9599 g/cm3
  • Boiling Point: 122-124 °C(Press: 18 Torr)
  • pka: 15.17±0.29(Predicted)

2,3-dimethyl-1-phenylbutan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-313614-1g
2,3-dimethyl-1-phenylbutan-2-ol
92904-10-4
1g
$492.0 2023-09-05
Enamine
EN300-313614-1.0g
2,3-dimethyl-1-phenylbutan-2-ol
92904-10-4
1.0g
$492.0 2023-02-26
Enamine
EN300-313614-2.5g
2,3-dimethyl-1-phenylbutan-2-ol
92904-10-4
2.5g
$1020.0 2023-09-05
Enamine
EN300-313614-5g
2,3-dimethyl-1-phenylbutan-2-ol
92904-10-4
5g
$1291.0 2023-09-05
Enamine
EN300-313614-10.0g
2,3-dimethyl-1-phenylbutan-2-ol
92904-10-4
10.0g
$1623.0 2023-02-26
Enamine
EN300-313614-5.0g
2,3-dimethyl-1-phenylbutan-2-ol
92904-10-4
5.0g
$1291.0 2023-02-26
Enamine
EN300-313614-10g
2,3-dimethyl-1-phenylbutan-2-ol
92904-10-4
10g
$1623.0 2023-09-05

Additional information on 2,3-dimethyl-1-phenylbutan-2-ol

Comprehensive Overview of 2,3-dimethyl-1-phenylbutan-2-ol (CAS No. 92904-10-4): Properties, Applications, and Industry Insights

2,3-dimethyl-1-phenylbutan-2-ol (CAS No. 92904-10-4) is a versatile organic compound with a unique molecular structure, combining aromatic and aliphatic components. This tertiary alcohol is characterized by its phenyl group attached to a branched carbon chain, making it a subject of interest in pharmaceutical intermediates, flavor and fragrance formulations, and specialty chemicals. Its CAS registry number (92904-10-4) ensures precise identification in global chemical databases, while its IUPAC name reflects its systematic nomenclature.

In recent years, the demand for high-purity 2,3-dimethyl-1-phenylbutan-2-ol has surged due to its role in synthesizing chiral building blocks for drug development. Researchers highlight its potential in asymmetric synthesis, particularly for sterically hindered alcohols, aligning with trends in green chemistry and atom economy. The compound's boiling point, solubility profile, and stereochemical properties are frequently queried in scientific literature, underscoring its technical relevance.

The synthesis of 2,3-dimethyl-1-phenylbutan-2-ol typically involves Grignard reactions or ketone reduction methodologies. Advanced chromatographic techniques like HPLC and GC-MS are employed for purity analysis, addressing industry concerns about batch-to-batch consistency. Notably, its odor threshold and volatility characteristics make it valuable for perfumery applications, where subtle woody-herbal notes are desired.

From an SEO perspective, users frequently search for "2,3-dimethyl-1-phenylbutan-2-ol supplier," "CAS 92904-10-4 technical data sheet," and "phenylbutanol derivatives uses." These long-tail keywords reflect market needs for custom synthesis services and application-specific formulations. The compound's regulatory status under REACH and FDA guidelines is another hot topic, especially for GMP-certified manufacturers.

Emerging studies explore its utility in non-linear optics and liquid crystal formulations, capitalizing on its molecular polarizability. When handling 2,3-dimethyl-1-phenylbutan-2-ol, proper storage conditions (typically under nitrogen atmosphere) and material compatibility data are critical considerations for industrial users. The compound's ecological impact assessment also gains attention amid growing sustainability mandates in chemical industries.

Innovative derivatization approaches continue to expand the utility of 92904-10-4, particularly in click chemistry and bioconjugation workflows. Analytical challenges such as enantiomeric separation and trace impurity detection remain active research areas, with publications citing advanced spectroscopic characterization methods including 2D-NMR and high-resolution mass spectrometry.

For formulation chemists, the logP value and hydrogen bonding capacity of 2,3-dimethyl-1-phenylbutan-2-ol influence its behavior in multicomponent systems. Recent patent literature describes its incorporation into controlled-release matrices and polymer plasticizers, demonstrating cross-industry applicability. The compound's thermal stability parameters are particularly scrutinized for high-temperature processes.

Market analysts note increasing price trends for pharma-grade 92904-10-4, driven by demand from contract research organizations (CROs). Quality benchmarks now emphasize residual solvent limits and heavy metal content, reflecting stricter ICH guidelines. The rise of computational chemistry tools has enabled better prediction of its QSAR properties, accelerating molecular design workflows.

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